

1,3-Dimethyluracil: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyluracil, a methylated derivative of the pyrimidine base uracil, has been a subject of scientific inquiry for nearly a century. Since its initial synthesis, it has found applications in diverse fields, from fundamental studies of nucleic acid photochemistry to its role as a key intermediate in the synthesis of pharmaceuticals. This technical guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and biological significance of **1,3-Dimethyluracil**. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its quantitative data. Furthermore, its role as a carbonic anhydrase inhibitor is explored through a detailed signaling pathway diagram.

Discovery and Historical Milestones

The history of **1,3-Dimethyluracil** is intrinsically linked to the study of uracil and its derivatives. While a definitive "discovery" of **1,3-Dimethyluracil** as an isolated event is not clearly documented, its first synthesis can be traced back to the early 20th century.

A pivotal moment in the history of uracil synthesis was the work of David Davidson and Oskar Baudisch in 1926, published in the Journal of the American Chemical Society.[1] Their work on the preparation of uracil from urea laid the foundational chemistry for the synthesis of its derivatives. Although the primary focus was on uracil, this work is widely cited as the basis for the synthesis of N-alkylated uracils.



Subsequent decades saw **1,3-Dimethyluracil** utilized primarily as a model compound in photochemical studies of pyrimidines. A notable study in 1957 by Moore and Thomson investigated the ultraviolet irradiation of aqueous solutions of **1,3-Dimethyluracil**, leading to the formation of **1,3-dimethyl-6-oxy-hydrouracil**.

In 1976, a new synthesis of uracil and **1,3-Dimethyluracil** was reported by K. Harada and S. Suzuki, providing an alternative synthetic route.[2]

More recently, the biological activities of **1,3-Dimethyluracil** have come into focus. It has been identified as a metabolite of methylxanthines, such as caffeine and theophylline, and has been detected in human urine.[3] Furthermore, it has been shown to be an inhibitor of human carbonic anhydrase I and II, opening avenues for its investigation in drug development.[4] Its role as a precursor in the synthesis of the respiratory drug theophylline further underscores its pharmaceutical relevance.

Physicochemical Properties

1,3-Dimethyluracil is a white crystalline solid with the following properties:

Property	Value	Reference
Molecular Formula	C ₆ H ₈ N ₂ O ₂	[5]
Molecular Weight	140.14 g/mol	[5]
Melting Point	119-122 °C	[6]
logP	-0.54	[5]
CAS Number	874-14-6	[6]

Synthesis of 1,3-Dimethyluracil

Two key methods for the synthesis of **1,3-Dimethyluracil** are outlined below.

N-Methylation of Uracil (Adapted from Davidson and Baudisch, 1926)





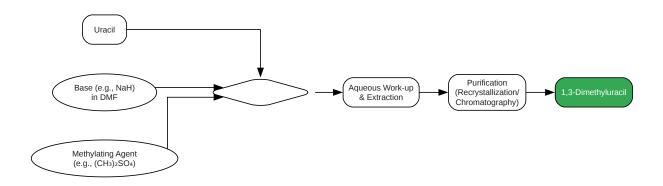


This method involves the direct methylation of uracil. While the original 1926 paper is not readily available in its full text, subsequent literature and standard organic chemistry practices suggest a procedure similar to the following.

Experimental Protocol:

- Dissolution: Suspend uracil (1 equivalent) in a suitable aprotic solvent such as N,Ndimethylformamide (DMF).
- Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (2.2 equivalents), portion-wise to the suspension at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of both nitrogen atoms.
- Methylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as dimethyl sulfate or methyl iodide (2.2 equivalents), dropwise.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a
 suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine,
 dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.





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Caption: Synthetic workflow for the N-methylation of uracil.

Synthesis from Malonic Acid and N,N'-Dimethylurea (Harada and Suzuki, 1976)

This method provides an alternative route to 1,3-Dimethyluracil.

Experimental Protocol:

The 1976 paper by Harada and Suzuki describes a novel synthesis, the specifics of which would require accessing the original publication. However, a plausible general approach based on the condensation of a malonic acid derivative with N,N'-dimethylurea is as follows:

- Activation of Malonic Acid: Malonic acid can be activated, for example, by conversion to malonyl dichloride using thionyl chloride.
- Condensation: The activated malonic acid derivative is then reacted with N,N'-dimethylurea in the presence of a base to facilitate the cyclization and formation of the pyrimidine ring.
- Work-up and Purification: Similar to the previous method, the reaction is followed by an aqueous work-up and purification of the final product.

Biological Significance and Signaling Pathways

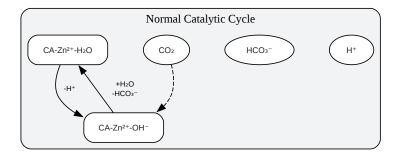


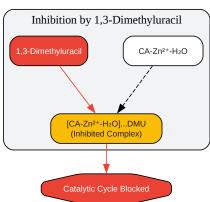
1,3-Dimethyluracil is recognized as an endogenous metabolite and has been shown to exhibit inhibitory activity against human carbonic anhydrases I and II (hCA I and hCA II).[4]

Enzyme	Inhibition Constant (K _i)
hCA I	316.2 μM
hCA II	166.4 μΜ

Data from Güney M, et al. (2015)

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma and epilepsy.[7] The mechanism of inhibition by compounds like **1,3-Dimethyluracil** is believed to involve interaction with the zinc ion in the active site or with the zinc-coordinated water molecule, thereby preventing the catalytic cycle. [8]





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Caption: Proposed mechanism of carbonic anhydrase inhibition by 1,3-Dimethyluracil.



Applications in Research and Development

- **1,3-Dimethyluracil** serves as a valuable tool in several areas of scientific research and pharmaceutical development:
- Pharmaceutical Intermediate: It is a key starting material in the synthesis of various pharmaceuticals, including theophylline and other xanthine derivatives.
- Biochemical Research: Due to its structural similarity to uracil, it is used in studies of nucleic acid metabolism and enzyme kinetics.
- Photochemistry: Its well-defined photochemical properties make it a useful model compound for investigating the effects of UV radiation on DNA and RNA.

Conclusion

From its early synthesis to its current role as a biologically active molecule and pharmaceutical precursor, **1,3-Dimethyluracil** has proven to be a compound of enduring scientific interest. Its well-characterized physical and chemical properties, coupled with its established synthetic routes, make it a versatile tool for researchers. The discovery of its inhibitory activity against carbonic anhydrases suggests potential for the development of novel therapeutic agents. Further investigation into its biological roles and the development of its derivatives are promising areas for future research.

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